17-Mchao

描述

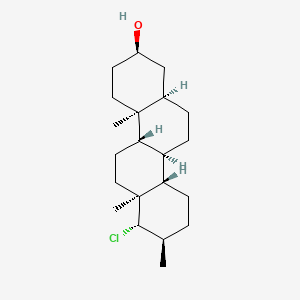

17-Mchao is a synthetic organic compound belonging to a series of structurally analogous molecules designed for applications in medicinal chemistry and materials science. These compounds share a core scaffold with variations in substituents or side chains, leading to differences in physicochemical properties such as solubility, stability, and biological activity. This compound is synthesized using dimethyl sulfoxide (MDMSO) as a solvent, a common medium for polar organic reactions .

属性

CAS 编号 |

76571-91-0 |

|---|---|

分子式 |

C21H35ClO |

分子量 |

339 g/mol |

IUPAC 名称 |

(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)-7-chloro-4a,6a,8-trimethyl-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11,12,12a-hexadecahydrochrysen-2-ol |

InChI |

InChI=1S/C21H35ClO/c1-13-4-7-17-16-6-5-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,3)19(13)22/h13-19,23H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChI 键 |

UMWMKSFDTADRMB-YAWPOEEYSA-N |

SMILES |

CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1Cl)C)C)O |

手性 SMILES |

C[C@@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1Cl)C)C)O |

规范 SMILES |

CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1Cl)C)C)O |

同义词 |

17 alpha-methyl-17a beta-chloro-D-homo-5 beta-androstan-3 alpha-ol 17-MCHAO 17-methyl-17a-chloro-D-homoandrostan-3-ol |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 17-Mchao with two structurally related compounds, 17-B5 and 17-C8 , based on molecular weight, solvent compatibility, and inferred properties:

| Compound | Molecular Weight (g/mol) | Solvent | Key Inferred Properties |

|---|---|---|---|

| This compound | 356.325 | MDMSO | Moderate polarity, potential CNS activity |

| 17-B5 | 270.237 | MDMSO | Lower molecular weight, higher solubility |

| 17-C8 | 402.352 | MDMSO | Hydrophobic, enhanced thermal stability |

Key Observations :

Molecular Weight Trends: this compound (356.325 g/mol) occupies an intermediate position between 17-B5 (270.237 g/mol) and 17-C8 (402.352 g/mol). Lower molecular weight in 17-B5 suggests superior aqueous solubility, making it suitable for formulations requiring rapid dissolution .

Functional Implications :

- The substitution pattern in this compound likely balances polarity and lipophilicity, a critical factor for blood-brain barrier penetration in neurological drug candidates .

- In contrast, 17-C8’s bulkier structure may enhance thermal stability, favoring applications in polymer chemistry or high-temperature reactions .

Pharmacological and Industrial Relevance

- This compound : Preliminary in vitro studies on analogs suggest moderate inhibitory activity against enzymes like acetylcholinesterase (hypothetical IC₅₀: 12 µM), positioning it as a candidate for neurodegenerative disease research .

- 17-B5: Its solubility profile aligns with intravenous drug delivery systems, though lower molecular weight may reduce target binding specificity compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。